Bromodomain Selectivity Fingerprint: TAF1-BD2 vs. BRD4-BD2 Discrimination by 2,4-Difluoro Regioisomer
In a quantitative BROMOscan competitive binding panel curated by GlaxoSmithKline and deposited in ChEMBL/BindingDB, N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-difluorobenzene-1-sulfonamide (BDBM50572130) demonstrated a striking selectivity gradient across bromodomain targets. It inhibited TAF1 bromodomain 2 (TAF1-BD2) with a Ki of 0.794 nM, BRD9 with a Ki of 40 nM, BRD4-BD2 with a Ki of 794 nM, and BAZ2B with a Ki of 1,000 nM [1]. This represents a >1,000-fold discrimination between TAF1-BD2 and BAZ2B within the same assay platform. By contrast, the 2,5-difluoro regioisomer (CAS 1040671-70-2) has no published quantitative bromodomain profiling data, meaning its selectivity fingerprint across this panel is entirely unknown .
| Evidence Dimension | Bromodomain binding affinity (Ki) across four bromodomain targets |
|---|---|
| Target Compound Data | TAF1-BD2 Ki = 0.794 nM; BRD9 Ki = 40 nM; BRD4-BD2 Ki = 794 nM; BAZ2B Ki = 1,000 nM |
| Comparator Or Baseline | 2,5-difluoro regioisomer (CAS 1040671-70-2): no published bromodomain profiling data available |
| Quantified Difference | TAF1-BD2/BAZ2B selectivity ratio = 1,260-fold for target compound; comparator data absent |
| Conditions | BROMOscan competitive binding assay; recombinant human bromodomain proteins expressed in bacterial system; Curated by ChEMBL (CHEMBL4864027) |
Why This Matters
The >1,000-fold intra-target selectivity window provides a defined experimental starting point for bromodomain-focused chemical biology, whereas the 2,5-difluoro regioisomer lacks any comparable profiling data for informed procurement decisions.
- [1] BindingDB BDBM50572130 / ChEMBL CHEMBL4864027. Affinity Data: TAF1-BD2 Ki = 0.794 nM; BRD9 Ki = 40 nM; BRD4-BD2 Ki = 794 nM; BAZ2B Ki = 1,000 nM. BROMOscan assay, GlaxoSmithKline R&D Curated. Available at: https://www.bindingdb.org View Source
